molecular formula C11H8O3 B160212 3-Acetylcoumarin CAS No. 3949-36-8

3-Acetylcoumarin

Cat. No. B160212
CAS RN: 3949-36-8
M. Wt: 188.18 g/mol
InChI Key: CSPIFKKOBWYOEX-UHFFFAOYSA-N
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Description

3-Acetylcoumarin has the molecular formula C11H8O3 and is also identified as 3-acetylchromen-2-one . It has a molecular weight of 188.18 g/mol and a melting point of 119-122 °C . It is thought to induce apoptosis in breast cancer cells .


Synthesis Analysis

3-Acetylcoumarin can be synthesized from different starting materials through various reactions . For instance, it can be synthesized from salicylaldehydes and phenyl acetyl chloride with the addition of tetrahydrofuran (THF) and K2CO3 . The synthesis of different classes of compounds starting from 3-acetylcoumarins through different reactions has been reported .


Molecular Structure Analysis

The molecular structure of 3-Acetylcoumarin has been analyzed in terms of morphology, infrared spectroscopy, crystal structure, powder X-ray diffraction, and differential scanning calorimetric measurements .


Chemical Reactions Analysis

Various reactions of 3-acetylcoumarin such as multicomponent, cycloaddition, α-halogenation, aldol condensation, reduction, and 1,2-addition reactions have been covered . The synthesis of different classes of compounds starting from 3-acetylcoumarins through different reactions and the achieved outcomes including the products and yields are presented .


Physical And Chemical Properties Analysis

3-Acetylcoumarin has a molecular weight of 188.18 g/mol and a melting point of 119-122 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Antiproliferative Activity in Drug Discovery

Scientific Field:

Medicinal Chemistry

3-Acetylcoumarin

and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. These compounds exhibit antiproliferative activity, making them important components in drug discovery. They have shown promise as inhibitors of type 2 diabetes mellitus and have potential applications in treating other diseases.

Methods and Experimental Procedures:

Researchers have synthesized 3-(bromoacetyl)coumarin and its derivatives using various methods. The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system allow for selective modifications, introducing pertinent functional groups. These modifications enhance the biological activities of the compounds.

Results and Outcomes:

The biological and chemical applications of 3-(bromoacetyl)coumarins have not been extensively surveyed since their discovery. However, their antiproliferative and antimicrobial activities, along with their potential as type 2 diabetes inhibitors, highlight their significance in drug development .

Neuroinflammatory Response Alleviation

Scientific Field:

Neuropharmacology

3-Acetyl coumarin

has been investigated for its potential in alleviating neuroinflammatory responses. Coumarins, including analogs of 3-acetylcoumarin, play a crucial role in pharmacological and therapeutic applications. Clinical candidates derived from coumarins, such as nodakenin, have shown effectiveness in reducing memory impairment, making them promising leads for neurodegenerative disease therapy .

Methods and Experimental Procedures:

Researchers have studied the effects of 3-acetylcoumarin on neuroinflammation using in vitro and in vivo models. They have explored its mechanisms of action and evaluated its impact on inflammatory pathways.

Results and Outcomes:

Preliminary results suggest that 3-acetylcoumarin may modulate neuroinflammatory responses, potentially providing a novel avenue for treating neurodegenerative diseases. Further studies are needed to validate these findings and explore the compound’s full therapeutic potential.

These two applications highlight the versatility of 3-acetylcoumarin in diverse scientific fields. Its unique chemical structure and reactivity make it a valuable scaffold for medicinal chemistry research, with promising implications for human health and well-being .

Future Directions

The special characteristics and biological activities of coumarin lead to their usage in pharmacy and medicine . Many synthetic 3-acetylcoumarin related compounds show beneficial bioactive properties that will prompt more research in the future .

properties

IUPAC Name

3-acetylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPIFKKOBWYOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192627
Record name 3-Acetylcoumarin
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylcoumarin

CAS RN

3949-36-8
Record name 3-Acetylcoumarin
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Record name 3-Acetylcoumarin
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Record name 3949-36-8
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Record name 3-Acetylcoumarin
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Record name 3-ACETYLCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
MP Sathisha, UN Shetti, VK Revankar… - European journal of …, 2008 - Elsevier
… Thiocarbohydrazone in the present investigation was used as the diamine with 3-acetylcoumarin to construct a tetradentate ONNO donor ligand, hoping that the toxophoric functional …
Number of citations: 124 www.sciencedirect.com
NH Nasab, F Azimian, HG Kruger, SJ Kim - ChemistrySelect, 2022 - Wiley Online Library
… Herein, we have focused on the application of 3-acetylcoumarin as a starting material for the systematic … After introducing the synthesis of 3-acetylcoumarin, the review proceeds with a …
VK Revankar, VH Arali, VB Mahale - 1990 - nopr.niscpr.res.in
… = 3-acetylcoumarin-2' -benzothiazolyl hydrazone and CmSalHyH2 = 3-acetylcoumarin sali… we thought it of interest to study complexes of 3-acetylcoumarin hydrazones with respect to …
Number of citations: 30 nopr.niscpr.res.in
P Munshi, KN Venugopala, BS Jayashree… - Crystal growth & …, 2004 - ACS Publications
… Freshly synthesized 3-acetylcoumarin was recrystallized from glacial acetic acid at room … This clearly indicates that the needle form is indeed a metastable phase of 3-acetylcoumarin. …
Number of citations: 97 pubs.acs.org
NH Nasab, F Azimian, HG Kruger, SJ Kim - Arabian Journal of Chemistry, 2022 - Elsevier
… The existence of an electron-withdrawing group at position 3 in 3-acetylcoumarin (5) facilitates the nucleophilic attack of the phosphite phosphorus to position 4 in 3-acetylcoumarin (5), …
Number of citations: 0 www.sciencedirect.com
V Arjunan, S Sakiladevi, MK Marchewka… - Spectrochimica Acta Part …, 2013 - Elsevier
… 3-acetylcoumarin was prepared by a Knoevenagel reaction in basic conditions. The compound 3-acetylcoumarin … The melting point of 3-acetylcoumarin is 127 C. All elemental analysis (…
Number of citations: 35 www.sciencedirect.com
A Kurt, M Koca - Journal of Engineering Research, 2016 - kuwaitjournals.org
… of the thermal degradation kinetics of novel poly(3-acetylcoumarin7-yl-methacrylate) homopolymer and … of poly(3-acetylcoumarin-7-yl-methacrylate)/organoclay nanocomposites. On …
Number of citations: 31 kuwaitjournals.org
KB Simeonova, AI Koleva, AMR Zlatanova… - Molecules, 2022 - mdpi.com
… for homodimerization process of 3-acetylcoumarin were achieved under sonication using … the possibility for the homodimerization of 3-acetylcoumarin via formation of radical species. …
Number of citations: 8 www.mdpi.com
CF Koelsch, HD EMBREE - The Journal of Organic Chemistry, 1958 - ACS Publications
… 3-Acetylcoumarin reacts with acetone and certain primary amines to form .Y-substituted derivatives … It has now been found that 3-acetylcoumarin reacts with acetone and amines to form …
Number of citations: 16 pubs.acs.org
G Singh, S Gupta, Y Thakur, D Gonzalez-Silvera… - Inorganica Chimica …, 2022 - Elsevier
… In the current study, we synthesized 3-Acetylcoumarin derived 1,2,3-triazole linked silane as a chemosensor (CS) through Cu(I) catalyzed azide-alkyne cycloaddition reaction (CuAAC). …
Number of citations: 3 www.sciencedirect.com

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